molecular formula C27H26N2O2 B5434588 [(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate

[(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate

Cat. No.: B5434588
M. Wt: 410.5 g/mol
InChI Key: GEBLJRRSHBOSIJ-XIEYBQDHSA-N
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Description

[(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate is a complex organic compound that features a benzimidazole core, a vinyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Esterification: The final step involves the esterification of the vinylated benzimidazole with 4-methylbenzoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the vinyl group.

    Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Products may include benzimidazole derivatives with oxidized functional groups.

    Reduction: The major product would be the ethylated derivative of the original compound.

    Substitution: Substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound could be explored for its potential as a bioactive molecule

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of [(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its benzimidazole core. The vinyl group and ester functionality could also play roles in its binding affinity and specificity.

Properties

IUPAC Name

[(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-4-17-29-24-8-6-5-7-23(24)28-26(29)18-25(21-13-9-19(2)10-14-21)31-27(30)22-15-11-20(3)12-16-22/h5-16,18H,4,17H2,1-3H3/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBLJRRSHBOSIJ-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)C)/OC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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